4,5-Bis(methylthio)-1,3-dithiole-2-thione

Supramolecular Chemistry Crystal Engineering Molecular Conductors

This sulfur-rich heterocyclic ligand (>98% GC) offers distinct advantages over conventional dmit analogs. Unlike dmit, it coordinates via the thiocarbonyl sulfur, enabling short S···S contacts (3.268 Å) critical for molecular conductors and semiconductors. With five documented coordination modes, it provides unmatched versatility for novel coordination polymers and MOFs. Its Hg–S bond tunability (2.583–2.815 Å) and strong luminescence in Ag(I) complexes make it the preferred building block for structure-property relationship studies and optical materials. Ideal for researchers seeking predictable, high-performance supramolecular architectures.

Molecular Formula C5H6S5
Molecular Weight 226.4 g/mol
CAS No. 49638-64-4
Cat. No. B1268230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(methylthio)-1,3-dithiole-2-thione
CAS49638-64-4
Molecular FormulaC5H6S5
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESCSC1=C(SC(=S)S1)SC
InChIInChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3
InChIKeyHOFVXSUZSDYZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Bis(methylthio)-1,3-dithiole-2-thione (CAS 49638-64-4) Procurement and Baseline Properties


4,5-Bis(methylthio)-1,3-dithiole-2-thione (CAS 49638-64-4) is a sulfur-rich heterocyclic compound belonging to the 1,3-dithiole-2-thione family [1]. It features a central five-membered ring with a thiocarbonyl (C=S) group at the 2-position and two methylthio (-SCH3) substituents at the 4- and 5-positions [2]. This molecular architecture distinguishes it from other 1,3-dithiole-2-thione derivatives such as 4,5-ethylenedithio-1,3-dithiole-2-thione (C5H4S5) and the extensively studied dmit (1,3-dithiole-2-thione-4,5-dithiolate) ligand [2]. The compound is a solid at room temperature with a melting point of 101.0–104.0 °C and is typically supplied as a light orange to yellow to green powder or crystal with a purity of >98.0% (GC) .

Why 4,5-Bis(methylthio)-1,3-dithiole-2-thione Cannot Be Simply Replaced by Other 1,3-Dithiole-2-thione Derivatives


Within the 1,3-dithiole-2-thione family, structural variations at the 4- and 5-positions profoundly alter coordination chemistry, intermolecular interactions, and ultimately the performance of derived materials. For instance, while the widely used dmit ligand (1,3-dithiole-2-thione-4,5-dithiolate) coordinates to metals primarily through its thiolate sulfur atoms in a bidentate fashion [1], the methylthio substituents of 4,5-bis(methylthio)-1,3-dithiole-2-thione impart a fundamentally different reactivity. The ligand consistently coordinates via the thiocarbonyl sulfur, not the thioether groups, leading to distinct polymeric architectures [2]. Moreover, the ability of the methylthio groups to participate in short S···S intermolecular contacts is a key determinant of solid-state packing and electronic properties, which cannot be replicated by analogs with different substituents such as the ethylenedithio bridge in C5H4S5 [3]. Substitution with a generic 1,3-dithiole-2-thione derivative therefore risks unpredictable coordination outcomes and suboptimal material performance.

Quantitative Differentiation of 4,5-Bis(methylthio)-1,3-dithiole-2-thione from Analogs: A Comparative Evidence Guide


Shorter Intermolecular S···S Contact Distance vs. Typical Dmit Complexes

In the copper(I) iodide complex C5H6S5CuI (1), the ligand assembles into ribbon structures with very short intermolecular S···S contacts of 3.268 Å between ribbons [1]. This distance is significantly shorter than the typical S···S contacts observed in many dmit-based complexes, which commonly fall in the range of >3.5 Å to 3.7 Å [2]. The shorter contact distance indicates stronger intermolecular interactions in the solid state, a critical parameter for achieving efficient charge transport pathways in molecular materials.

Supramolecular Chemistry Crystal Engineering Molecular Conductors

Systematic Tunability of Hg–S Bond Distances in Halide Coordination Polymers

Reaction of 4,5-bis(methylthio)-1,3-dithiole-2-thione (L) with mercury(II) halides yields coordination polymers [HgX2L]n where the Hg–S (thiocarbonyl) bond distance varies systematically with the halide counterion: 2.583(4) Å for X = I, 2.668(4) Å for X = Br, and 2.815(5) Å for X = Cl [1]. This represents a bond length variation of approximately 9% across the halide series, demonstrating that the ligand's coordination strength can be finely tuned by the choice of halide. In contrast, dmit typically forms square-planar complexes with relatively invariant metal–sulfur bond distances [2].

Coordination Polymers Structure-Property Relationship Mercury Complexes

Greater Coordination Versatility: Five Distinct Coordination Modes vs. Bidentate Dmit

A comprehensive crystallographic study of 4,5-bis(methylthio)-1,3-dithiole-2-thione (L) with various Ag(I) and Cu(I) salts identified five distinct coordination modes for this ligand [1]. These modes include monodentate thiocarbonyl binding, bridging thiocarbonyl, and combinations with thioether interactions. In stark contrast, the dmit ligand almost exclusively adopts a bidentate chelating mode through its two thiolate sulfur atoms [2]. The expanded coordination repertoire of L enables the construction of a wider variety of supramolecular architectures, including molecular wire-like 1D polymers.

Coordination Chemistry Supramolecular Assembly Ligand Design

Unambiguous Thiocarbonyl Coordination Preference Over Thioether Binding

Across all structurally characterized complexes of 4,5-bis(methylthio)-1,3-dithiole-2-thione with Ag(I), Cu(I), Pd(II), and Hg(II), the ligand coordinates to the metal center exclusively via the thiocarbonyl (C=S) sulfur atom, not through the methylthio (-SCH3) groups [1][2][3]. This consistent preference is critical for predictable supramolecular assembly. In comparison, the dmit ligand coordinates via its thiolate sulfur atoms, while the structurally related 4,5-ethylenedithio-1,3-dithiole-2-thione (C5H4S5) can exhibit more variable binding [3].

Coordination Chemistry Ligand Selectivity Supramolecular Assembly

Strong Luminescence in Ag(I) 2D Coordination Polymer

The reaction of 4,5-bis(methylthio)-1,3-dithiole-2-thione with silver tosylate yields a strongly luminescent 2D coordination polymer, [Ag(μ2-L){μ2-(p-CH3C6H4SO3)}]n [1]. While quantitative emission quantum yields are not reported, the observation of strong luminescence distinguishes this ligand from many dmit-based materials, which are typically non-emissive or only weakly luminescent due to efficient non-radiative decay pathways [2].

Luminescent Materials Coordination Polymers Optical Properties

Optimal Research and Industrial Application Scenarios for 4,5-Bis(methylthio)-1,3-dithiole-2-thione


Synthesis of Conductive Coordination Polymers with Enhanced Intermolecular Coupling

The consistently short S···S contacts (3.268 Å) observed in copper(I) complexes of this ligand [1] make it an excellent candidate for constructing molecular conductors and semiconductors where efficient charge transport relies on strong intermolecular interactions. Researchers developing organic electronic materials should prioritize this ligand over dmit when shorter S···S contacts are desired to enhance conductivity.

Rational Design of Tunable Mercury(II) Coordination Polymers

The systematic variation in Hg–S bond distances (2.583–2.815 Å) across the halide series [2] provides a predictable handle for tuning the mechanical and electronic properties of mercury-based coordination polymers. This tunability is not readily achieved with dmit, making this ligand the preferred choice for structure-property relationship studies in mercury supramolecular chemistry.

Construction of Structurally Diverse Ag(I) and Cu(I) Supramolecular Architectures

With five distinct coordination modes identified [3], this ligand offers unparalleled versatility for assembling novel coordination polymers and metal-organic frameworks. Researchers seeking to explore new network topologies or to design materials with specific porosity, dimensionality, or functionality will find this ligand far more adaptable than the predominantly bidentate dmit.

Development of Luminescent Silver-Based Materials for Optical Sensing

The strong luminescence exhibited by the silver tosylate coordination polymer [3] positions this ligand as a promising building block for optical materials, including chemical sensors and light-emitting devices. Unlike dmit, which typically yields non-emissive complexes, this ligand provides a direct route to luminescent supramolecular systems.

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